molecular formula C12H17F2N5O2S B4348653 1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4348653
M. Wt: 333.36 g/mol
InChI Key: WEEKMSNGLCHONO-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a compound of significant interest in the field of organic chemistry This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps. One common approach is the difluoromethylation of heterocycles via a radical process . This method is favored due to its efficiency in introducing the difluoromethyl group into the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The pyrazole rings contribute to the compound’s stability and bioavailability, facilitating its interaction with biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of difluoromethyl and pyrazole groups

Properties

IUPAC Name

1-(difluoromethyl)-N-[(1-ethylpyrazol-4-yl)methyl]-N,3-dimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N5O2S/c1-4-18-7-10(5-15-18)6-17(3)22(20,21)11-8-19(12(13)14)16-9(11)2/h5,7-8,12H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEKMSNGLCHONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(C)S(=O)(=O)C2=CN(N=C2C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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